molecular formula C16H13NO3 B3989467 N-(4-methoxybenzyl)phthalimide

N-(4-methoxybenzyl)phthalimide

Cat. No. B3989467
M. Wt: 267.28 g/mol
InChI Key: KBSAUETWMISGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08796313B2

Procedure details

A mixture of phthalic anhydride (10 g, 0.067 mmol) and 4-methoxybenzylamine (9.7 ml, 0.074) in glacial acetic acid (60 ml) was stirred in a 90° C. oil bath for 2½ hr, cooled to room temperature and the excess acetic acid removed under reduced pressure. The residual mixture was diluted with water (50 ml) and poured slowly into a saturated NaHCO3 solution (150 ml). The mixture was stirred at room temperature overnight and the precipitate collected by filtration, rinsing further with water. The precipitate was then dried under reduced pressure to provide a white solid product (15.7 g) 87%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][NH2:19])=[CH:16][CH:15]=1>C(O)(=O)C>[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][N:19]2[C:1](=[O:11])[C:2]3=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]3[C:4]2=[O:6])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
9.7 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred in a 90° C. oil bath for 2½ hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the excess acetic acid removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residual mixture was diluted with water (50 ml)
ADDITION
Type
ADDITION
Details
poured slowly into a saturated NaHCO3 solution (150 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
rinsing further with water
CUSTOM
Type
CUSTOM
Details
The precipitate was then dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.